Methyl Gestodene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

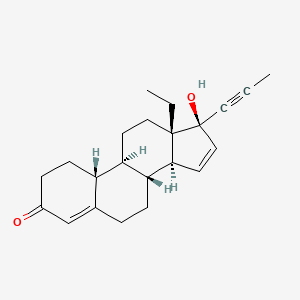

Methyl Gestodene is a useful research compound. Its molecular formula is C22H28O2 and its molecular weight is 324.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hormonal Contraceptives

Methyl Gestodene is widely used in the formulation of combined oral contraceptives. Its high affinity for sex hormone-binding globulin allows it to maintain effective serum levels while minimizing androgenic side effects associated with other progestins. This makes it suitable for women who may experience adverse reactions to traditional contraceptives, such as acne and weight gain .

Table 1: Common Oral Contraceptive Formulations Containing this compound

| Brand Name | Ethinylestradiol Dosage | This compound Dosage |

|---|---|---|

| Femodene | 30 µg | 75 µg |

| Mirelle | 15 µg | 60 µg |

| Millinette | 30 µg | 75 µg |

Hormone Replacement Therapy

In menopausal hormone therapy, this compound is combined with estradiol to alleviate symptoms associated with menopause, such as hot flashes and osteoporosis prevention. Its low androgenic activity makes it a favorable choice for women with pre-existing conditions like diabetes or lipid disorders .

Pharmacokinetics Studies

Research has shown that after oral administration, this compound exhibits complete absorption and bioavailability, with pharmacokinetic properties that are dose-linear. Studies indicate that serum levels can increase significantly during prolonged use, illustrating its effectiveness over time .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Serum Concentration | Varies (1.0 to 15 ng/mL) |

| Half-Life | 12 to 22 hours |

| Bioavailability | 87% - 99% |

Safety and Tolerability

Clinical trials have assessed the safety profile of this compound in various populations, indicating a favorable tolerance compared to other progestins. The incidence of side effects such as thromboembolism is lower when used in combination with ethinylestradiol at appropriate dosages .

Pharmaceutical Development

This compound serves as a reference standard in analytical chemistry for developing new synthetic methods and analytical techniques. Its role in drug development extends to its use as a research tool for exploring new therapeutic avenues in hormonal therapies and contraceptive formulations .

Emergency Contraception

Emerging research highlights the potential for this compound in emergency contraceptive formulations. Compared to traditional agents like levonorgestrel, it may offer improved efficacy with fewer side effects, making it an area of active investigation within reproductive health .

Study on Hormonal Contraceptives

A study involving 83 healthy women demonstrated the pharmacokinetic behavior of this compound when administered alongside ethinylestradiol. The results indicated significant increases in serum levels over multiple cycles, supporting its effectiveness as a long-term contraceptive option .

Research on Menopausal Therapy

Clinical trials have shown that combinations of this compound and estradiol effectively manage menopausal symptoms while maintaining a favorable safety profile, particularly in women with metabolic concerns .

Propiedades

Fórmula molecular |

C22H28O2 |

|---|---|

Peso molecular |

324.5 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-17-prop-1-ynyl-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O2/c1-3-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)4-2/h10,13-14,17-20,24H,4-9,12H2,1-2H3/t17-,18+,19+,20-,21-,22-/m0/s1 |

Clave InChI |

UKZKARZVAALBTM-ZCPXKWAGSA-N |

SMILES isomérico |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#CC)O)CCC4=CC(=O)CC[C@H]34 |

SMILES canónico |

CCC12CCC3C(C1C=CC2(C#CC)O)CCC4=CC(=O)CCC34 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.